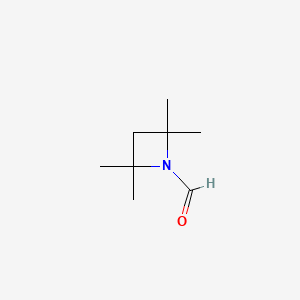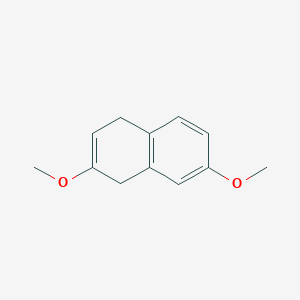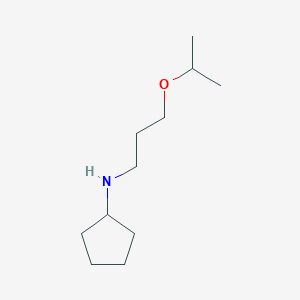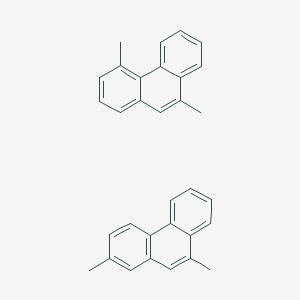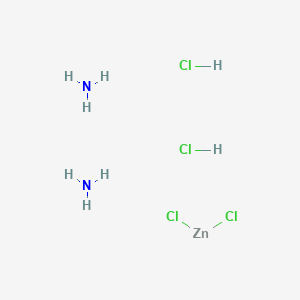
m-Toluenearsonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
m-Toluenearsonic acid, also known as (3-Methylphenyl)arsonic acid, is an organoarsenic compound with the molecular formula C₇H₉AsO₃. It is a derivative of arsonic acid where a methyl group is attached to the benzene ring at the meta position. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of m-Toluenearsonic acid typically involves the reaction of m-toluidine with arsenic acid. The process includes the following steps:
Nitration: m-Toluidine is nitrated to form m-nitrotoluene.
Reduction: The nitro group in m-nitrotoluene is reduced to an amine group, forming m-toluidine.
Arsonation: m-Toluidine reacts with arsenic acid under acidic conditions to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves careful control of temperature, pH, and reaction time to achieve the desired results.
Analyse Chemischer Reaktionen
Types of Reactions
m-Toluenearsonic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding arsenic(V) compounds.
Reduction: Reduction reactions can convert it back to the corresponding arsonous acid.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.
Major Products Formed
Oxidation: Arsenic(V) derivatives.
Reduction: Arsonous acid derivatives.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
m-Toluenearsonic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organoarsenic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of pesticides and herbicides due to its arsenic content.
Wirkmechanismus
The mechanism of action of m-Toluenearsonic acid involves its interaction with cellular components. It can bind to thiol groups in proteins, disrupting their function. This interaction can lead to the inhibition of enzyme activity and interference with cellular metabolism. The compound’s effects are mediated through its ability to generate reactive oxygen species, leading to oxidative stress and cellular damage.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
p-Toluenearsonic acid: Similar structure but with the methyl group at the para position.
o-Toluenearsonic acid: Similar structure but with the methyl group at the ortho position.
Phenylarsenic acid: Lacks the methyl group on the benzene ring.
Uniqueness
m-Toluenearsonic acid is unique due to the position of the methyl group on the benzene ring, which influences its chemical reactivity and biological activity. The meta position provides distinct steric and electronic effects compared to the ortho and para positions, leading to different reaction pathways and interactions with biological targets.
Eigenschaften
CAS-Nummer |
5410-37-7 |
|---|---|
Molekularformel |
C7H9AsO3 |
Molekulargewicht |
216.07 g/mol |
IUPAC-Name |
(3-methylphenyl)arsonic acid |
InChI |
InChI=1S/C7H9AsO3/c1-6-3-2-4-7(5-6)8(9,10)11/h2-5H,1H3,(H2,9,10,11) |
InChI-Schlüssel |
JEMCDGFTCLWRHL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC=C1)[As](=O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


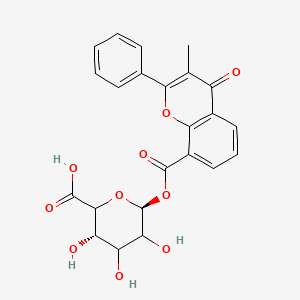


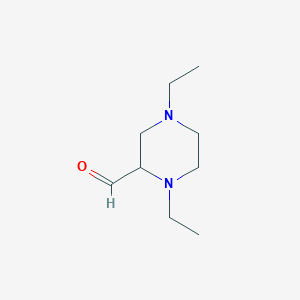
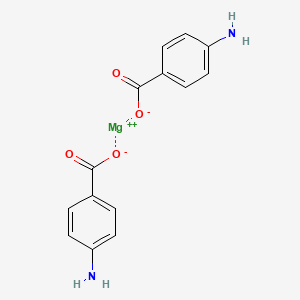
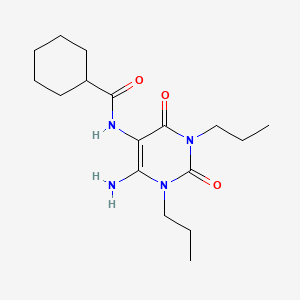
![Androst-5-en-17-one,7-hydroxy-3-[(1-oxopentyl)oxy]-,(3beta)-(9CI)](/img/structure/B13814856.png)
